molecular formula C22H25N5O2 B2636031 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one CAS No. 2310014-60-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B2636031
CAS No.: 2310014-60-7
M. Wt: 391.475
InChI Key: IEHFGHJUAONQCX-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a pyrazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate.

    Synthesis of the Azetidine Moiety: This involves the reaction of 2-(p-tolyl)acetyl chloride with an appropriate azetidine precursor.

    Coupling Reactions: The pyrazole and azetidine intermediates are then coupled with a pyridazinone derivative under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and azetidine moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the azetidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, potentially serving as a ligand for enzymes or receptors.

Medicine

In medicinal chemistry, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the azetidine moiety.

    2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the pyrazole ring.

    6-(1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one lies in its combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-15-4-6-18(7-5-15)11-22(29)25-12-19(13-25)14-26-21(28)9-8-20(24-26)27-17(3)10-16(2)23-27/h4-10,19H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHFGHJUAONQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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